molecular formula C19H17ClN4O3S2 B2551362 4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627835-01-2

4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B2551362
CAS No.: 627835-01-2
M. Wt: 448.94
InChI Key: RXFZAMRKOJJTEQ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activities

Research demonstrates the synthesis of sulfonamide derivatives starting from chlorobenzoic acid, leading to compounds with anti-tobacco mosaic virus activity. This process involves multiple steps, including esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of amines to yield the title sulfonamides. These findings suggest the utility of such compounds in developing antiviral agents (Chen et al., 2010).

Antimicrobial Applications

Another study explores the synthesis of formazans from Mannich base derivatives of a similar chlorophenyl amino compound, demonstrating antimicrobial activity against pathogenic bacterial and fungal strains. This research highlights the potential of these compounds in the development of new antimicrobial agents (Sah et al., 2014).

Development of New Derivatives

Further research into the synthesis of new derivatives of 1,3-oxazole- and 1,3-thiazole-sulfonyl chlorides and corresponding sulfonamides using amidophenacylating reagents points towards the versatility of these compounds in creating new chemical entities. This opens up possibilities for their application in various scientific and technological fields (Kornienko et al., 2014).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)27-17(23-19)16-3-1-12-28-16/h1,3-7,9,11-13,22H,2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZAMRKOJJTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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